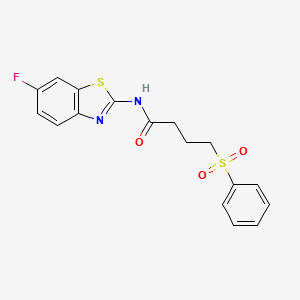

4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNKHEQPNNKUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The 6-fluoro-1,3-benzothiazole is synthesized through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

Attachment of the Butanamide Backbone: The benzothiazole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide intermediate.

Introduction of the Benzenesulfonyl Group: Finally, the butanamide intermediate is treated with benzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antimicrobial , antifungal , and anticancer properties. Its unique structure, incorporating a fluorinated benzothiazole moiety, contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antibiotics.

Anticancer Potential

In vitro studies indicate that 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can inhibit cancer cell proliferation. The mechanism involves the modulation of specific pathways that lead to apoptosis in cancer cells.

Biological Studies

The compound has been utilized in various biological studies focusing on enzyme inhibition and protein interactions.

Enzyme Inhibition

One notable application is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in glucocorticoid metabolism, and its inhibition can have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy: A study evaluated the compound's effectiveness against various bacterial strains, showing promising results in inhibiting growth.

- Enzyme Inhibition Studies: Research demonstrated the compound's ability to inhibit 11βHSD1 activity, indicating potential applications in managing conditions associated with glucocorticoid excess.

- Anticancer Activity: In vitro tests revealed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Key Observations :

- Sulfonyl Group Variations : The target compound’s benzenesulfonyl group offers moderate lipophilicity compared to the more lipophilic benzylsulfonyl in and the smaller ethylsulfonyl in .

- Amide vs. Methanone Linkage: The butanamide chain in the target compound provides flexibility, whereas ARN19702’s rigid methanone-piperazine linkage may enhance target selectivity .

Pharmacological Activity

- ARN19702: Demonstrates potent N-acylethanolamine acid amidase (NAAA) inhibition, with broad analgesic effects in rodent neuropathic and inflammatory pain models. Its ethylsulfonyl group and piperazine moiety contribute to oral bioavailability and minimal sedative effects .

- The benzenesulfonyl group may enhance target affinity but reduce solubility relative to ethylsulfonyl analogs.

Pharmacokinetic Properties

Key Notes:

- The piperazine in ARN19702 improves solubility via basic nitrogen, enhancing oral absorption .

- Benzyl groups in may prolong half-life but increase off-target interactions.

Structure-Activity Relationship (SAR) Insights

- 6-Fluoro-Benzothiazole : Critical for activity across analogs, likely via hydrogen bonding or electron-withdrawing effects on target binding.

- Sulfonyl Group Size : Smaller groups (e.g., ethylsulfonyl in ) favor solubility and bioavailability; larger groups (e.g., benzenesulfonyl) may enhance affinity but reduce drug-likeness.

- Amide Flexibility : The target compound’s flexible butanamide chain may allow conformational adaptation, whereas ARN19702’s rigid structure improves selectivity .

Biological Activity

4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a butanamide backbone linked to a benzothiazole moiety and a benzenesulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 386.43 g/mol. The presence of fluorine and sulfonyl groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including colorectal (SW480, HCT116) and breast cancer (MCF-7) cells. The compound has demonstrated IC50 values as low as 0.12 μM against HCT116 cells, indicating potent activity compared to standard chemotherapeutics like 5-FU .

- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin pathway. This inhibition leads to decreased expression of proliferation markers like Ki67 in xenograft models .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial and Fungal Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes in pathogens, making it a candidate for new antibiotic development .

Synthesis Methods

The synthesis of this compound typically follows a multi-step process:

- Starting Materials : The synthesis begins with 2-amino benzothiazole and appropriate acylating agents.

- Reaction Conditions : The reaction is conducted in organic solvents (e.g., dichloromethane) at ambient temperatures using bases such as triethylamine to facilitate the acylation process.

- Purification : The resulting product is purified through recrystallization or chromatography techniques to yield the final compound with high purity.

Research Findings

A variety of studies have explored the biological activity and potential therapeutic applications of this compound:

Case Studies

Several case studies have been documented regarding the efficacy of related compounds in clinical settings:

- Colorectal Cancer Treatment : A clinical trial involving a benzothiazole derivative showed improved patient outcomes when combined with standard chemotherapy, demonstrating enhanced efficacy against resistant cancer types .

- Antimicrobial Applications : A study on a related compound indicated significant reduction in infection rates in animal models treated with the benzothiazole derivative, supporting its potential use as an antibiotic agent.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .

- Amide Bond Formation : Condensation of the sulfonyl intermediate with 6-fluoro-1,3-benzothiazol-2-amine using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., dichloromethane) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters : Reaction temperature (often 0–25°C for amide coupling), solvent polarity, and stoichiometric ratios to minimize side products .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., characteristic peaks for sulfonyl groups at ~7.5–8.0 ppm for aromatic protons and 45–50 ppm for sulfonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄FN₂O₃S₂: 393.03) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

- Pain Models : Assess antinociceptive effects in rodent neuropathic pain models (e.g., sciatic nerve ligation) with dose-response studies (e.g., 10–100 mg/kg oral administration) .

- Pharmacokinetics : Measure bioavailability and metabolite profiling via LC-MS/MS .

Data Interpretation : Use statistical tools (e.g., ANOVA) to compare efficacy across models and validate target engagement through knockout/mutant studies .

Advanced: How to address contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme sources (recombinant vs. tissue-extracted NAAA) .

- Model Systems : Species-specific responses (e.g., murine vs. rat pain models) or cell line differences (e.g., cancer cell viability assays) .

Resolution Strategies : - Standardize protocols (e.g., NIH guidelines for animal studies).

- Replicate studies with orthogonal methods (e.g., compare enzymatic IC₅₀ with cellular EC₅₀) .

- Meta-analysis of published data to identify confounding variables .

Advanced: What strategies improve solubility and stability for pharmacological testing?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (e.g., PEG-400, cyclodextrins) or pH adjustment (e.g., buffered saline at pH 7.4) .

- Synthesize prodrugs (e.g., ester derivatives) for increased aqueous solubility .

- Stability Optimization :

- Store lyophilized powder at -20°C under nitrogen to prevent hydrolysis of the sulfonamide group .

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring .

Advanced: Best practices for X-ray crystallographic analysis of this compound?

Methodological Answer:

- Crystallization : Use vapor diffusion (e.g., 1:1 acetonitrile/water) to grow single crystals .

- Data Collection : High-resolution (<1.0 Å) synchrotron radiation for accurate electron density maps .

- Refinement : Employ SHELXL for structure solution, incorporating restraints for disordered sulfonyl groups .

- Validation : Check using tools like PLATON (e.g., ADDSYM for missed symmetry) and the IUCr’s checkCIF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.